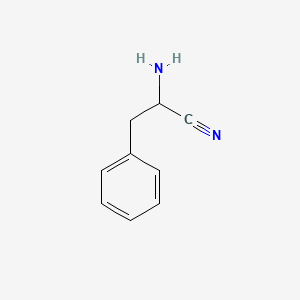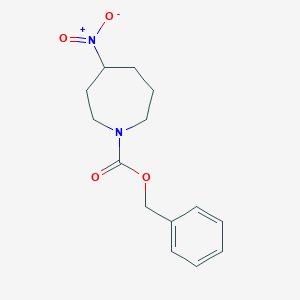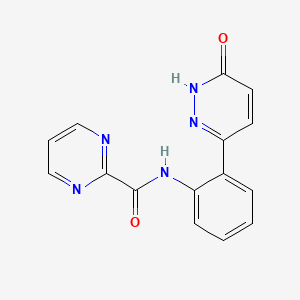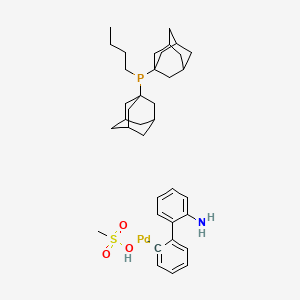
(E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves reactions between specific anhydrides, hydrazides, and substituted aldehydes. A notable method includes the use of ultrasound irradiation to facilitate the reaction, enhancing yields and reducing reaction times. For instance, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved through the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, using p-TSA as a catalyst under ultrasound irradiation, showcasing a simple and high-yield procedure (Dige et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazolinone and furan derivatives is often confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS. These compounds exhibit complex structures, with the presence of various functional groups contributing to their unique chemical behavior and biological activity. The detailed analysis of these structures is crucial for understanding their properties and potential applications (Dige et al., 2019).
Chemical Reactions and Properties
Quinazolinone derivatives are known for their ability to undergo various chemical reactions, leading to a wide range of products with potential pharmaceutical applications. Their reactivity is often explored in the context of synthesizing novel compounds with enhanced biological activities. For example, the synthesis of functionalized 3-(4-thioxo-3,4-dihydroquinazolin-2-yl) acrylic acid has been reported, showcasing the versatility of these compounds in chemical transformations (Aly, 2003).
Physical Properties Analysis
The physical properties of quinazolinone and furan derivatives, such as solubility, melting points, and crystal structure, are essential for their formulation and application in various fields. These properties are typically characterized using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies have shown that quinazolinone derivatives can act as potent inhibitors against various enzymes, demonstrating their therapeutic potential. Their ability to scavenge free radicals also indicates their potential as antioxidants (Dige et al., 2019).
Propiedades
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3O2/c23-22(24,25)15-5-3-4-13(10-15)19-9-8-16(30-19)11-14(12-26)20-27-18-7-2-1-6-17(18)21(29)28-20/h1-11H,(H,27,28,29)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUXQBOMLAPAC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)


![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

